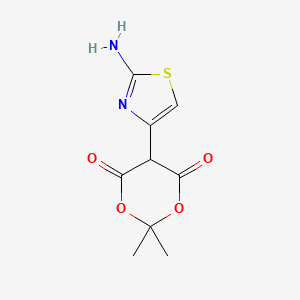

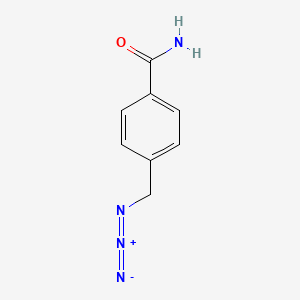

![molecular formula C21H21F3N2O5 B3038519 5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate CAS No. 866131-55-7](/img/structure/B3038519.png)

5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate

Vue d'ensemble

Description

5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate , also known by its chemical abbreviation DMTMM , is an organic triazine derivative. It plays a crucial role in the activation of carboxylic acids, particularly in amide synthesis. Amide coupling, a fundamental reaction in organic chemistry, involves the formation of amide bonds between carboxylic acids and amines. DMTMM serves as a reagent for facilitating this coupling reaction .

Synthesis Analysis

DMTMM is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction yields the quaternary ammonium chloride salt of DMTMM. The synthesis was first reported in 1999 .

Molecular Structure Analysis

The molecular formula of DMTMM is C21H21F3N2O5 , with a molar mass of approximately 438.4 g/mol . Its chemical structure consists of a triazine ring, dimethoxy groups, a trifluoroacetyl moiety, and a carbamate functional group. The chloride form of DMTMM is commonly used, although the tetrafluoroborate salt is also commercially available .

Chemical Reactions Analysis

- Amide Synthesis : DMTMM efficiently facilitates the formation of amide bonds between carboxylic acids and amines. It is preferred over other coupling agents in specific cases, such as sterically hindered amines and ligation of polysaccharides like hyaluronic acid .

- Ester Formation : Besides amides, DMTMM can also be employed to synthesize esters from corresponding alcohols and carboxylic acids .

- Anhydride Synthesis : DMTMM has applications in anhydride synthesis, following a similar mechanism involving activation of the starting carboxylic acid followed by nucleophilic attack .

Applications De Recherche Scientifique

Antimicrobial Applications

Novel derivatives of 5,6-dimethoxy-1-indanone, related to the chemical structure of interest, have been synthesized and demonstrated promising antibacterial activity. These compounds were developed via Schiff's base formation and cyclization processes, showing significant potential as antimicrobial agents (Patel, Bhatt, Bhatt, & Joshi, 2018).

Antioxidant and Antihyperglycemic Properties

Derivatives containing pyrazole and indenone rings, structurally related to the compound of interest, have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. Some of these compounds exhibited significant DPPH radical scavenging activity and demonstrated considerable antihyperglycemic effects in vivo, highlighting their potential in managing oxidative stress and diabetes (Kenchappa, Bodke, Chandrashekar, Sindhe, & Peethambar, 2017).

Cholinesterase Inhibition for Alzheimer's Disease

A study on compounds containing indanone and carbamate moieties, similar to the core structure of interest, showed significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. One compound, in particular, demonstrated potent inhibitory effects and also exhibited a β-amyloid self-aggregation inhibitory effect, indicating its potential as a multifunctional agent for Alzheimer's disease management (Shahrivar-Gargari, Hamzeh-Mivehroud, Hemmati, Shahbazi Mojarrad, Notash, Tüylü Küçükkılınç, Ayazgök, & Dastmalchi, 2021).

Mécanisme D'action

The mechanism of DMTMM coupling is akin to other common amide coupling reactions involving activated carboxylic acids. Initially, the carboxylic acid reacts with DMTMM to form an active ester, releasing N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo nucleophilic attack by an amine, alcohol, or another nucleophile .

Safety and Hazards

Propriétés

IUPAC Name |

[5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl] N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O5/c1-11-4-6-12(7-5-11)25-20(28)31-16-10-15(26-19(27)21(22,23)24)13-8-17(29-2)18(30-3)9-14(13)16/h4-9,15-16H,10H2,1-3H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJVQXCEDZBTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC2CC(C3=CC(=C(C=C23)OC)OC)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B3038444.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol](/img/structure/B3038446.png)

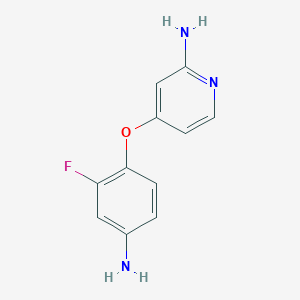

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038447.png)

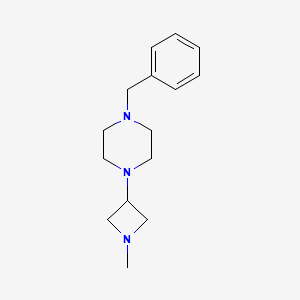

![(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B3038452.png)

![3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B3038454.png)

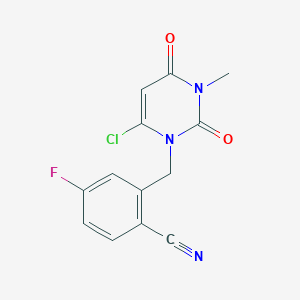

![1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3038457.png)